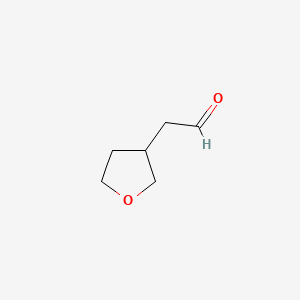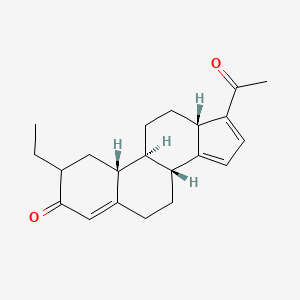
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione: is a synthetic steroidal compound. It is structurally related to other steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure allows it to interact with specific biological pathways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydrogenation: This step reduces double bonds in the precursor molecule.
Oxidation: Specific functional groups are oxidized to introduce ketone functionalities.
Cyclization: Formation of the steroidal ring structure through cyclization reactions.
Ethylation: Introduction of the ethyl group at the 13th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, which can be further studied for their biological activities.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its effects on cellular processes and gene expression.
Medicine:
- Potential applications in hormone replacement therapy.
- Studied for its anti-inflammatory and immunomodulatory properties.
Industry:
- Used in the production of steroidal pharmaceuticals.
- Investigated for its potential use in the synthesis of novel materials.
Mechanism of Action
The mechanism of action of (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparison with Similar Compounds
(13S)-Ethyl-18,19-dinorpregna-5,14,16-triene-3,20-dione: A closely related compound with a similar structure but differing in the position of double bonds.
Gestodene: Another steroidal compound used in hormonal therapies.
Uniqueness:
- The specific arrangement of functional groups in (13S)-Ethyl-18,19-dinorpregna-4,14,16-triene-3,20-dione gives it unique reactivity and biological activity.
- Its ability to interact with specific steroid receptors distinguishes it from other similar compounds.
Properties
IUPAC Name |
(8R,9R,10R,13S)-17-acetyl-2-ethyl-1,2,6,7,8,9,10,11,12,13-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-13-10-20-14(11-21(13)23)4-5-17-18-7-6-15(12(2)22)16(18)8-9-19(17)20/h6-7,11,13,16-17,19-20H,3-5,8-10H2,1-2H3/t13?,16-,17+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEFHXCXIRULLT-ATDKLKFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4C(=CC=C4C(=O)C)C3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C[C@@H]2[C@H]3CC[C@H]4C(=CC=C4C(=O)C)[C@@H]3CCC2=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)
![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)
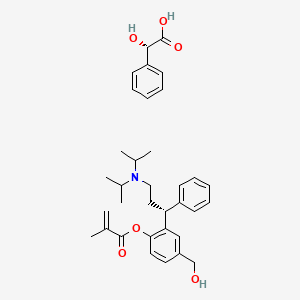
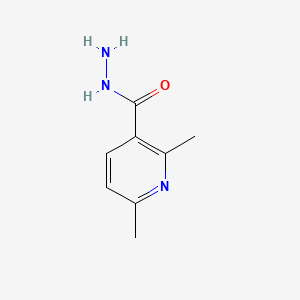
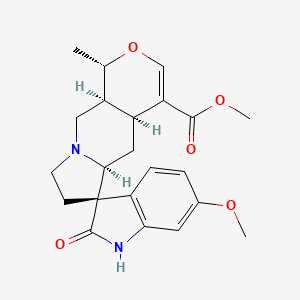
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
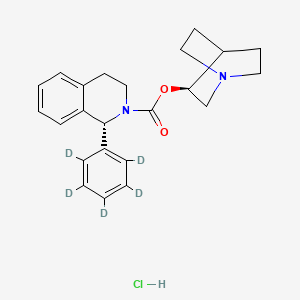
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)
